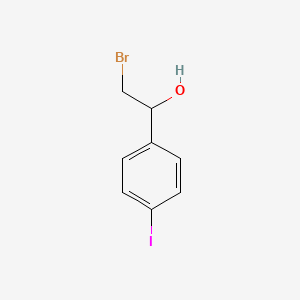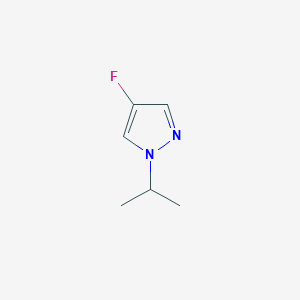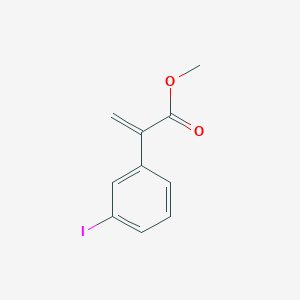![molecular formula C10H13FO2 B13676211 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676211.png)
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where a fluorine atom is substituted at the first position and a 2-(methoxymethoxy)ethyl group is attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Etherification: Formation of the methoxymethoxy group.
Alkylation: Attachment of the 2-(methoxymethoxy)ethyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:
- Use of catalysts to enhance reaction rates.
- Temperature and pressure control to optimize yields.
- Purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atom and the methoxymethoxy group play crucial roles in its reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their function.
Signal Transduction: The compound can influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-[2-(methoxymethoxy)ethyl]benzene can be compared with other similar compounds such as:
1-Fluoro-3-methoxybenzene: Lacks the 2-(methoxymethoxy)ethyl group, resulting in different chemical properties.
3-Fluoro-1-(methoxymethoxy)benzene: The position of the fluorine atom and the methoxymethoxy group is reversed, leading to different reactivity.
1-Fluoro-2-(methoxymethoxy)benzene: The methoxymethoxy group is attached at the second position, affecting its chemical behavior.
Uniqueness: this compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H13FO2 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
1-fluoro-3-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13FO2/c1-12-8-13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
Clé InChI |
GIJMGFWVFBIVMZ-UHFFFAOYSA-N |
SMILES canonique |
COCOCCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)






![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)


![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)

